An In-Depth Technical Guide to the Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
An In-Depth Technical Guide to the Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a three-step sequence commencing with the readily available or preparable starting material, tetrahydro-4H-pyran-4-one. The subsequent steps include a Grignard reaction to introduce the 4-methoxyphenyl group and a cyanation reaction to install the nitrile functionality. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile can be efficiently achieved through a three-step process:
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Preparation of the Ketone Precursor: The synthesis begins with tetrahydro-4H-pyran-4-one, which is commercially available from various suppliers, ensuring a reliable source for research and development purposes.[1][2][3][4][5] For large-scale production, patented industrial methods are also available.[6][7]
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Grignard Reaction: A Grignard reaction between tetrahydro-4H-pyran-4-one and 4-methoxyphenylmagnesium bromide introduces the aryl moiety at the 4-position, yielding the tertiary alcohol intermediate, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol.
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Cyanation of the Tertiary Alcohol: The final step involves the conversion of the tertiary hydroxyl group to a nitrile. Two effective methods are presented: a direct cyanation using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst, and a two-step procedure involving the formation of a tosylate intermediate followed by nucleophilic substitution with sodium cyanide.
Experimental Protocols
Step 1: Synthesis of Tetrahydro-4H-pyran-4-one (1)
While commercially available, a laboratory-scale synthesis of tetrahydro-4H-pyran-4-one can be performed. One reported method involves the cyclization of bis(2-chloroethyl) ether.[8][9] An industrial-scale synthesis starting from 3-chloropropionyl chloride and ethylene has also been patented.[7][10] For the purpose of this guide, we will consider tetrahydro-4H-pyran-4-one as a commercially sourced starting material.
Step 2: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol (3)
This step involves the preparation of a Grignard reagent, 4-methoxyphenylmagnesium bromide (2), and its subsequent reaction with tetrahydro-4H-pyran-4-one (1).
Experimental Protocol:
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Preparation of 4-methoxyphenylmagnesium bromide (2):
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To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
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The flask is flushed with dry nitrogen or argon.
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A solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction. A crystal of iodine can be added to activate the magnesium if necessary.
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Once the reaction starts, the remaining 4-bromoanisole solution is added at a rate that maintains a gentle reflux.
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After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution is cooled to room temperature.
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Reaction with Tetrahydro-4H-pyran-4-one (1):
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In a separate flame-dried flask under a nitrogen atmosphere, a solution of tetrahydro-4H-pyran-4-one (1) (1.0 eq) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.
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The freshly prepared Grignard reagent (2) (1.1-1.5 eq) is added dropwise to the solution of the ketone with stirring.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
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The aqueous layer is extracted with ethyl acetate or diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
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Purification by column chromatography on silica gel yields the pure 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol (3).
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| Reactant | Molar Eq. | Purity | Supplier Example |
| Tetrahydro-4H-pyran-4-one | 1.0 | 99% | Thermo Scientific Chemicals[1] |
| 4-Bromoanisole | 1.0 | 99% | Sigma-Aldrich |
| Magnesium Turnings | 1.2 | >99% | Sigma-Aldrich |
| Anhydrous THF | - | >99.9% | Sigma-Aldrich |
| Product | Reported Yield | Purity | Characterization Data |
| 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol | 85-95% (typical for Grignard reactions with ketones) | >95% after chromatography | NMR, Mass Spectrometry |
Step 3: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (4)
Two effective methods for the cyanation of the tertiary alcohol (3) are presented below.
This method offers a rapid and efficient one-step conversion of the tertiary alcohol to the nitrile.[11][12][13][14]
Experimental Protocol:
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To a solution of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol (3) (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere, add trimethylsilyl cyanide (TMSCN) (1.5-2.0 eq).
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To this mixture, add a catalytic amount of a Lewis acid, such as indium(III) bromide (InBr₃) (5-10 mol%).
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The reaction mixture is stirred at room temperature for 5-30 minutes. The reaction progress should be monitored by TLC.
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Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
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The layers are separated, and the aqueous layer is extracted with DCM.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to give 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (4).
| Reactant | Molar Eq. | Purity | Supplier Example |
| 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol | 1.0 | >95% | - |
| Trimethylsilyl Cyanide (TMSCN) | 1.5-2.0 | >97% | Sigma-Aldrich |
| Indium(III) Bromide (InBr₃) | 0.05-0.10 | 99.99% | Sigma-Aldrich |
| Anhydrous Dichloromethane | - | >99.8% | Sigma-Aldrich |
| Product | Reported Yield | Purity | Characterization Data |
| 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | 46-99% (reported for similar benzylic alcohols)[11] | >95% after chromatography | NMR, IR, Mass Spectrometry |
This classical approach involves the conversion of the alcohol to a good leaving group (tosylate) followed by nucleophilic substitution with cyanide.
Experimental Protocol:
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Step 3a: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (5):
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To a solution of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol (3) (1.0 eq) in anhydrous pyridine or a mixture of dichloromethane and triethylamine at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.1-1.5 eq) portion-wise.
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The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 4-12 hours.
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The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-water and extracted with ethyl acetate.
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The combined organic layers are washed successively with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tosylate (5), which can often be used in the next step without further purification.
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Step 3b: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (4):
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To a solution of the crude tosylate (5) (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5-2.0 eq).
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The reaction mixture is heated to 60-80 °C and stirred for 4-12 hours. The progress of the reaction is monitored by TLC.
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After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (4).
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| Reactant | Molar Eq. | Purity | Supplier Example |
| 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol | 1.0 | >95% | - |
| p-Toluenesulfonyl Chloride (TsCl) | 1.1-1.5 | >98% | Sigma-Aldrich |
| Pyridine / Triethylamine | - | >99% | Sigma-Aldrich |
| Sodium Cyanide (NaCN) | 1.5-2.0 | >97% | Sigma-Aldrich |
| Anhydrous DMF / DMSO | - | >99.8% | Sigma-Aldrich |
| Product | Reported Yield | Purity | Characterization Data |
| 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | 60-80% (over two steps) | >95% after chromatography | NMR, IR, Mass Spectrometry |
Visualization of Synthetic Pathways
The following diagrams illustrate the overall synthetic workflow and the alternative cyanation routes.
Caption: Overall synthetic workflow for the target molecule.
References
- 1. Tetrahydro-4H-pyran-4-one, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Sigma Aldrich Tetrahydro-4H-pyran-4-one 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. Tetrahydro-4H-pyran-4-one (99%) - Amerigo Scientific [amerigoscientific.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jigschemical.com [jigschemical.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 8. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 12. Facile preparation of alpha-aryl nitriles by direct cyanation of alcohols with TMSCN under the catalysis of InX3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Facile preparation of alpha-aryl nitriles by direct cyanation of alcohols with TMSCN under the catalysis of InX3. | Semantic Scholar [semanticscholar.org]

